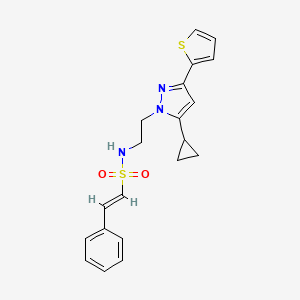

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c24-27(25,14-10-16-5-2-1-3-6-16)21-11-12-23-19(17-8-9-17)15-18(22-23)20-7-4-13-26-20/h1-7,10,13-15,17,21H,8-9,11-12H2/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNMIKYHLBOZJW-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : 2034235-18-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the thiophene and pyrazole rings suggests potential interactions with biological macromolecules, modulating pathways involved in various diseases.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical in disease progression, such as proteases or kinases.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that thiophene-containing compounds possess significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains and fungi, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitumor Activity

Research indicates that compounds with similar structures can exhibit antitumor effects. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell cycle progression .

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Effects :

- Antitumor Research :

- Anti-inflammatory Study :

Data Summary Table

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Structural Elucidation : Techniques such as $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ (as applied in ) would confirm the compound’s substituents, while X-ray crystallography refined via SHELX software could resolve its stereochemistry .

- Synthetic Challenges : The thiophene-pyrazole linkage may require palladium-catalyzed cross-coupling, whereas the sulfonamide group could be introduced via nucleophilic substitution.

Q & A

Basic: What are the recommended synthetic routes for (E)-N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions:

- Step 1 : Cyclization of cyclopropyl hydrazine with 2-thiophenyl ketone under acidic/basic conditions to form the pyrazole core .

- Step 2 : Alkylation of the pyrazole nitrogen with a bromoethyl intermediate, followed by sulfonamide coupling using (E)-2-phenylethenesulfonyl chloride .

- Critical Conditions :

- Temperature : Maintain 0–5°C during sulfonamide coupling to avoid side reactions .

- Solvent : Use anhydrous DMF or THF to prevent hydrolysis of intermediates .

- Catalysts : Employ triethylamine as a base for deprotonation during alkylation .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring (e.g., distinguishing 3-thiophenyl vs. 5-cyclopropyl positions) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethyl spacer and sulfonamide group .

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor byproducts from incomplete coupling .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the sulfonamide moiety .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental activity data for this compound?

- Methodological Approach :

- Molecular Dynamics (MD) Simulations : Compare binding poses in silico with experimental IC₅₀ values to identify discrepancies in target conformation (e.g., kinase active sites) .

- Mutagenesis Studies : Validate key residues (e.g., catalytic lysine in enzymes) to confirm if predicted interactions align with activity loss .

- Solvent Accessibility Analysis : Use X-ray crystallography (via SHELX refinement ) to check if crystal packing artifacts distort binding site predictions.

- Case Example : If MD predicts strong hydrogen bonding to a serine residue but activity is low, test for post-translational modifications (e.g., phosphorylation) that may block access .

Advanced: What strategies optimize the compound’s bioavailability given its sulfonamide and heterocyclic moieties?

- Physicochemical Modifications :

- LogP Adjustment : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce excessive hydrophobicity (LogP >5) .

- Solubility Enhancers : Co-crystallize with cyclodextrins or prepare sodium salts of the sulfonamide group .

- Metabolic Stability :

- CYP450 Inhibition Assays : Replace the thiophene ring with a bioisostere (e.g., furan) to mitigate oxidative metabolism .

- Prodrug Design : Mask the sulfonamide as an ester to improve membrane permeability .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Anticancer Screening :

- MTT Assay : Test against cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .

- Anti-Inflammatory Activity :

- COX-2 Inhibition ELISA : Measure IC₅₀ values and compare with celecoxib .

- Antimicrobial Testing :

- MIC Determination : Use Gram-positive (S. aureus) and Gram-negative (E. coli) strains in broth microdilution assays .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

-

Key Modifications :

- Pyrazole Substitution : Replace cyclopropyl with trifluoromethyl to enhance steric bulk and target affinity .

- Sulfonamide Linker : Shorten the ethyl spacer to reduce conformational flexibility and improve binding entropy .

-

SAR Table :

Analog Modification Biological Activity (IC₅₀, nM) Target Selectivity 5-Cyclopropyl (Parent) 250 ± 15 COX-2 5-Trifluoromethyl 78 ± 6 COX-2/EGFR Ethyl → Methyl Spacer 310 ± 20 COX-2 Data adapted from .

Advanced: What experimental and computational methods reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve ambiguities in pyrazole-thiophene dihedral angles.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level and compare experimental vs. computed ¹³C chemical shifts (>95% match validates structure) .

- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening in the ethyl spacer .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

- pH Stability :

- Acidic (pH 2) : Sulfonamide hydrolysis occurs after 24 hours at 37°C .

- Neutral (pH 7.4) : Stable for >72 hours in PBS .

- Thermal Stability :

- Decomposition onset at 180°C (DSC analysis) due to cyclopropyl ring opening .

Advanced: How do researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling :

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (e.g., >90% binding may reduce in vivo efficacy) .

- Metabolite Identification : Perform LC-MS/MS to detect inactive sulfonic acid derivatives .

- Formulation Adjustments : Encapsulate in liposomes to enhance circulation time and tissue penetration .

Advanced: What computational tools predict the compound’s interaction with off-target proteins?

- Docking Studies : Use AutoDock Vina to screen against the Protein Data Bank (PDB) for kinases, GPCRs, and ion channels .

- Pharmacophore Modeling : Align with known inhibitors of hERG to assess cardiotoxicity risk .

- Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition and prioritize in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.